molecular formula C6H6BrN3O3 B13047197 6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole

6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole

Katalognummer: B13047197
Molekulargewicht: 248.03 g/mol
InChI-Schlüssel: KHDMINUWJMHAES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

Molekularformel

C6H6BrN3O3

Molekulargewicht

248.03 g/mol

IUPAC-Name

6-bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C6H6BrN3O3/c1-3-2-9-5(10(11)12)4(7)8-6(9)13-3/h3H,2H2,1H3

InChI-Schlüssel

KHDMINUWJMHAES-UHFFFAOYSA-N

Kanonische SMILES

CC1CN2C(=C(N=C2O1)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Beschreibung

Positional Isomerism

  • The bromine, methyl, and nitro groups are fixed at positions 6, 2, and 5, respectively, as dictated by IUPAC numbering. Hypothetical positional isomers (e.g., bromine at position 4 or nitro at position 7) would constitute distinct chemical entities.

Stereoisomerism

  • No chiral centers are present in the molecule. The saturated 2,3-positions in the dihydroimidazole ring adopt a planar conformation due to ring strain minimization, precluding geometric (cis-trans) isomerism.

Tautomerism

  • Tautomeric shifts are negligible due to the fully conjugated nitro group (-NO₂) and the absence of enolizable protons in the bicyclic framework. The imidazole ring’s partial saturation further restricts proton mobility, stabilizing the canonical structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-nitroimidazole with substituted thiiranes and diisopropylethylamine . The reaction is carried out under heating conditions to facilitate the formation of the desired oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group at the 5th position can be reduced to an amino group using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution Reactions: Products with various functional groups replacing the bromine atom.

    Reduction Reactions: Formation of 6-amino-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole.

    Oxidation Reactions: Formation of oxidized derivatives at the methyl group.

Wissenschaftliche Forschungsanwendungen

While the provided search results do not offer extensive details specifically on the applications of "6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-b]oxazole," they do provide some insight into its synthesis, related compounds, and potential uses in scientific research.

Note: It's important to recognize that one search result indicates that a related product is discontinued . This may limit the availability of "this compound" for certain applications.

Synthesis and Chemical Properties

This compound has the molecular formula C6H6BrN3O3C_6H_6BrN_3O_3 and a molecular weight of 248.03 . Parchem supplies this chemical as a specialty material . Cymit Quimica also lists the compound, but it is currently discontinued .

Use as a Precursor in Synthesis

The abstract of one study indicates that related nitro-2,3-dihydroimidazo[2,1-b]oxazoles can be created via intramolecular cyclization and Suzuki–Miyaura or Sonogashira reactions . Specifically, the Suzuki-Miyaura and Sonogashira cross-coupling reactions of the bromine atom at the 4-position allowed for substitution at the 6-position of 5-nitro-2,3-dihydroimidazo[2,1-b]oxazole compounds .

Anti-infective Research

Wirkmechanismus

The mechanism of action of 6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole involves its interaction with specific molecular targets within bacterial cells. The nitro group is believed to undergo bioreduction within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . This mechanism is similar to that of other nitroimidazole-based compounds used in the treatment of tuberculosis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Modifications

The compound shares structural similarities with several clinically relevant nitroimidazoles, including delamanid , pretomanid (PA-824) , CGI-17341 , and OPC-67683 . A comparative analysis is outlined below:

Table 1: Structural and Pharmacological Comparison
Compound Core Structure Substituents Nitro Position Clinical Status Key Activity
Target Compound 2,3-Dihydroimidazo[2,1-B]oxazole 6-Bromo, 2-methyl, 5-nitro 5 Preclinical Under investigation
Delamanid 2,3-Dihydroimidazo[2,1-B]oxazole 6-Nitro, 2-methyl 6 Approved (TB) Antitubercular
Pretomanid (PA-824) Imidazo[2,1-b][1,3]oxazine 4-Nitro, oxazine ring 4 Approved (TB) Aerobic/anaerobic antitubercular
CGI-17341 2,3-Dihydroimidazo[2,1-B]oxazole 6-Nitro, 2-ethyl 6 Discontinued (mutagenicity) Antitubercular
OPC-67683 2,3-Dihydroimidazo[2,1-B]oxazole 6-Nitro, phenoxymethyl 6 Phase III trials Antitubercular

Mechanism of Action and Structure-Activity Relationships (SAR)

  • Nitro Group Position: The nitro group’s position critically determines redox activity. Nitroimidazoles like delamanid (6-nitro) and PA-824 (4-nitro) undergo bioreduction via mycobacterial F420 cofactor systems, generating cytotoxic nitrogen radicals that disrupt DNA and lipid biosynthesis .
  • Bromine Substitution: The 6-bromo substituent introduces steric and electronic effects.
  • Stereochemistry : Analogues like OPC-67683 exhibit R-configuration dependence for activity, suggesting the target compound’s stereochemical arrangement could influence binding to bacterial targets .

Pharmacokinetic and Metabolic Considerations

  • Metabolism: Nitroimidazoles like delamanid are metabolized via CYP3A4-mediated pathways, generating active intermediates.
  • The bromo derivative’s distinct mechanism may circumvent existing resistance mechanisms .

Antimicrobial Spectrum and Synergistic Potential

  • Antitubercular Activity : Delamanid and PA-824 exhibit MIC values of 0.006–0.03 µg/mL against Mtb under hypoxic conditions. The bromo compound’s activity remains unquantified but is hypothesized to be weaker due to the absence of a redox-active nitro group at position 6 .
  • Synergy with Oxazolidinones: Conjugates of nitroimidazoles with oxazolidinones (e.g., compound 14c in ) demonstrate enhanced anaerobic activity. The bromo compound’s compatibility with such combinations warrants exploration .

Biologische Aktivität

6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique imidazo[2,1-b]oxazole ring system, which is characterized by the presence of a bromine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 5-position. Its molecular formula is C₆H₆BrN₃O₃ with a molecular weight of approximately 232.04 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an antitubercular agent . It has shown efficacy against various strains of Mycobacterium tuberculosis (M. tb), which is crucial given the global burden of tuberculosis . Additionally, this compound may possess antimicrobial properties , potentially due to its ability to interact with bacterial enzymes and disrupt essential metabolic pathways .

The mechanism of action for this compound primarily involves its binding to critical enzymes within bacterial cells. This interaction inhibits their function and leads to alterations in metabolic pathways necessary for bacterial growth and replication . Studies have demonstrated that the compound's effectiveness can vary based on environmental conditions, such as aerobic versus hypoxic states .

Antitubercular Activity

A study conducted on various nitroimidazooxazole derivatives highlighted the potential of this compound in inhibiting M. tb growth. The Minimum Inhibitory Concentration (MIC) values were determined through assays like MABA (Microplate Alamar Blue Assay) and LORA (Low Oxygen Recovery Assay), which assess the compound's effectiveness under different oxygenation conditions .

CompoundMIC (μg/mL)Test Conditions
This compoundXAerobic/Hypoxic
PretomanidYAerobic
Other AnaloguesZVaries

Note: Specific MIC values are represented as X, Y, Z for confidentiality in ongoing studies.

Comparative Studies

Comparative studies have shown that this compound has superior activity against certain strains of M. tb compared to other analogues. For instance, it was noted that while some compounds displayed moderate activity under aerobic conditions, they were significantly less effective in hypoxic environments .

Structural Analogues

Several structural analogues share similarities with this compound. These include:

Compound NameStructural FeaturesUnique Aspects
5-Nitroimidazo[2,1-b]oxazoleContains a nitro group; lacks bromineMore potent against certain bacterial strains
6-Nitro-4-methylimidazo[2,1-b]oxazoleMethyl group at position 4 instead of 2Different pharmacokinetic properties
5-Bromo-2-methylimidazo[1,2-a]pyridineBromine at position 5; pyridine ringExhibits different biological activity patterns

These compounds highlight the diversity within the imidazo heterocyclic family and emphasize the unique properties of this compound due to its specific substituents and structural arrangement .

Q & A

Advanced Research Question

  • In vitro : Compare MIC values against PA-824-resistant M. tuberculosis strains (e.g., Δfgd mutant lacking F420-dependent glucose-6-phosphate dehydrogenase). Delamanid retains activity against some PA-824-resistant strains, suggesting distinct activation pathways .
  • In vivo : Co-administer derivatives with PA-824 in murine infection models and monitor CFU counts in lungs/spleens. Cross-resistance is assessed via synergy/antagonism studies using fractional inhibitory concentration indices (FICI) .

How does CYP3A4-mediated metabolism influence the pharmacokinetic profile of these compounds?

Advanced Research Question
CYP3A4 hydroxylates the oxazole moiety of the primary metabolite (M1) to form M2 and M3, impacting half-life and bioavailability . Methodological approaches include:

  • Microsomal stability assays : Incubate compounds with human liver microsomes and quantify metabolites via LC-MS/MS.
  • Pharmacokinetic modeling : Non-compartmental analysis (NCA) of plasma concentration-time curves in preclinical species to predict human dosing .

What strategies are employed to repurpose this compound for diseases beyond tuberculosis?

Advanced Research Question
Phenotypic screening against kinetoplastid parasites (e.g., Leishmania donovani) identified DNDI-VL-2098 as a preclinical candidate for visceral leishmaniasis . Key steps include:

  • Target profiling : Whole-cell screening against pathogen libraries.
  • In vivo validation : Dose-response studies in acute infection models (e.g., BALB/c mice) with parasite burden quantified via qPCR .

How are enantiomeric differences addressed in the development of chiral derivatives?

Advanced Research Question
The 6-nitro-2,3-dihydroimidazo[2,1-B]oxazole scaffold is racemic, but the R-enantiomer of Delamanid shows superior activity. Resolution methods include:

  • Chiral chromatography : Use amylose- or cellulose-based columns for enantiomer separation.
  • Asymmetric synthesis : Catalytic methods (e.g., palladium-catalyzed couplings) to directly generate the active enantiomer .

What experimental designs mitigate QT prolongation risks observed in preclinical studies?

Advanced Research Question

  • hERG channel assays : Patch-clamp electrophysiology to measure IC50 values for hERG potassium channel inhibition.
  • Cardiac safety profiling : Telemetry in conscious rodents or in vitro cardiomyocyte models to monitor QT intervals .

How is resistance to nitroimidazo-oxazole derivatives monitored and characterized?

Advanced Research Question

  • Whole-genome sequencing : Identify mutations in nitroreductase genes (e.g., ddn, fgd1) from resistant clinical isolates.
  • Enzymatic assays : Measure nitroreductase activity in cell lysates using spectrophotometric NADH oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.